Fmoc-L-beta-Me-4,4-Biphenylalanine
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Overview
Description
Fmoc-L-beta-Me-4,4-Biphenylalanine: is a derivative of alanine, characterized by the presence of a biphenyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its unique structural properties and ability to form stable peptide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-beta-Me-4,4-Biphenylalanine typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-L-phenylalanine.
Coupling Reaction: The 3-Bromo-L-phenylalanine is coupled with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form the biphenyl structure.
Fmoc Protection: The resulting compound is then protected with the Fmoc group using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols.
Major Products:
Oxidation: Biphenyl ketones or alcohols.
Reduction: Biphenyl amines or alcohols.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Fmoc-L-beta-Me-4,4-Biphenylalanine is widely used in peptide synthesis, particularly in the development of novel peptides with enhanced stability and bioactivity .
Biology: In biological research, this compound is used to study protein-protein interactions and to develop peptide-based inhibitors for various enzymes .
Medicine: In medicinal chemistry, this compound is employed in the design of peptide-based drugs, particularly those targeting cancer and infectious diseases .
Industry: Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, due to its ability to self-assemble into stable structures .
Mechanism of Action
Mechanism: Fmoc-L-beta-Me-4,4-Biphenylalanine exerts its effects primarily through its ability to form stable peptide bonds and its structural compatibility with various biological targets .
Molecular Targets and Pathways: The compound targets specific enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation. It is particularly effective in inhibiting proteases and kinases involved in cancer and inflammatory pathways .
Comparison with Similar Compounds
Fmoc-L-4,4-Biphenylalanine: Similar in structure but lacks the methyl group, resulting in different steric and electronic properties.
Fmoc-D-4,4-Biphenylalanine: The D-isomer of the compound, which has different biological activity and stability.
Fmoc-L-4-Methylphenylalanine: Contains a single phenyl group instead of a biphenyl group, leading to different chemical reactivity and applications.
Uniqueness: Fmoc-L-beta-Me-4,4-Biphenylalanine is unique due to its biphenyl structure and the presence of the methyl group, which enhances its stability and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C31H27NO4 |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c1-31(29(33)34,19-21-15-17-23(18-16-21)22-9-3-2-4-10-22)32-30(35)36-20-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-18,28H,19-20H2,1H3,(H,32,35)(H,33,34)/t31-/m1/s1 |
InChI Key |
OQAVLRBPKAVFGY-WJOKGBTCSA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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